N3‑Benzyl vs. N3‑Unsubstituted: MAO‑B Inhibitory Activity Divergence Inferred from Closest Analog Data
The N3‑unsubstituted analog 2‑(2,4‑dioxo‑1,3‑thiazolidin‑5‑yl)‑N‑phenylacetamide inhibits human MAO‑B with an IC₅₀ of 0.022 μM [1]. No direct MAO‑B data exist for CAS 923164-01-6, but the 2011 TZD SAR study demonstrated that modifying the N3 substituent can shift MAO‑B inhibitory potency across a range of 82 nM to 600 μM within a single congeneric series [2]. Because the N3‑benzyl group of CAS 923164-01-6 occupies a larger steric volume and provides additional π‑stacking surface relative to the N3‑unsubstituted compound, its MAO‑B activity is expected to diverge, consistent with the SAR trend that bulkier N3‑substituents reduce MAO‑B affinity [2].
| Evidence Dimension | MAO‑B IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured for CAS 923164‑01‑6; predicted to be shifted relative to 0.022 μM based on N3‑benzyl SAR trend |
| Comparator Or Baseline | N3‑unsubstituted analog IC₅₀ = 0.022 μM (MAO‑B, human) |
| Quantified Difference | Class‑level SAR indicates N3‑substitution can alter potency ≥ 10³‑fold; exact Δ unavailable |
| Conditions | BRENDA‑curated MAO‑B inhibition assay; Geldenhuys et al. 2011 SAR study (recombinant human MAO‑B, fluorometric assay) |
Why This Matters
For MAO‑B‑focused projects, the N3‑benzyl compound offers a structurally distinct tool to probe the N3‑tolerance of the MAO‑B substrate cavity, which cannot be achieved with the N3‑unsubstituted or 3‑phenyl analogs.
- [1] BRENDA Enzyme Database, Ligand ID 82798: 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide, IC50 0.022 μM MAO‑B. View Source
- [2] Geldenhuys WJ, Darvesh AS, Funk MO, Van der Schyf CJ, Carroll RT. Structure–activity relationship and docking studies of thiazolidinedione-type compounds with monoamine oxidase B. Bioorg Med Chem Lett. 2011;21:5295–5298. View Source
